molecular formula C3H7N5O B1331473 2-(5-Amino-2h-tetrazol-2-yl)ethanol CAS No. 15284-30-7

2-(5-Amino-2h-tetrazol-2-yl)ethanol

Cat. No.: B1331473
CAS No.: 15284-30-7
M. Wt: 129.12 g/mol
InChI Key: JIVGNHFNIGXBNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2H-tetrazol-2-yl)ethanol typically involves the reaction of 5-amino-2H-tetrazole with ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2H-tetrazol-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted compounds .

Mechanism of Action

The mechanism of action of 2-(5-Amino-2H-tetrazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-aminotetrazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5O/c4-3-5-7-8(6-3)1-2-9/h9H,1-2H2,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVGNHFNIGXBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1N=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301087
Record name 2-(5-amino-2h-tetrazol-2-yl)ethanol
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Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15284-30-7
Record name 5-Amino-2H-tetrazole-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15284-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Amino-2H-tetrazole-2-ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazole-2-ethanol, 5-amino-
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Record name 2-(5-amino-2h-tetrazol-2-yl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-AMINO-TETRAZOL-2-YL)-ETHANOL
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Record name 5-Amino-2H-tetrazole-2-ethanol
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